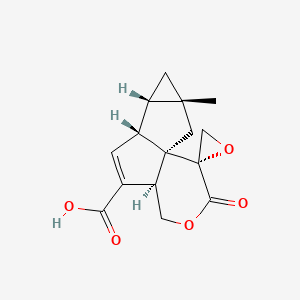

Pentalenolactone P

Description

Properties

CAS No. |

93361-68-3 |

|---|---|

Molecular Formula |

C15H16O5 |

Molecular Weight |

276.28 g/mol |

IUPAC Name |

(1R,3R,5S,6R,9R,13R)-3-methyl-12-oxospiro[11-oxatetracyclo[7.4.0.01,6.03,5]tridec-7-ene-13,2'-oxirane]-8-carboxylic acid |

InChI |

InChI=1S/C15H16O5/c1-13-3-9(13)8-2-7(11(16)17)10-4-19-12(18)15(6-20-15)14(8,10)5-13/h2,8-10H,3-6H2,1H3,(H,16,17)/t8-,9+,10+,13-,14-,15-/m1/s1 |

InChI Key |

QZXYENXDDHSXAD-KRFMCOFKSA-N |

SMILES |

CC12CC1C3C=C(C4C3(C2)C5(CO5)C(=O)OC4)C(=O)O |

Isomeric SMILES |

C[C@]12C[C@H]1[C@H]3C=C([C@H]4[C@]3(C2)[C@@]5(CO5)C(=O)OC4)C(=O)O |

Canonical SMILES |

CC12CC1C3C=C(C4C3(C2)C5(CO5)C(=O)OC4)C(=O)O |

Synonyms |

pentalenolactone P |

Origin of Product |

United States |

Scientific Research Applications

Biosynthesis and Mechanism of Action

Pentalenolactone P is synthesized through a complex biosynthetic pathway involving multiple genes within Streptomyces species. The key steps include:

- Cyclization of Farnesyl Diphosphate : The initial step involves the conversion of farnesyl diphosphate to pentalenene, which serves as the parent hydrocarbon for pentalenolactone derivatives .

- Oxidative Rearrangement : The final biosynthetic step is catalyzed by cytochrome P450 enzymes, facilitating the oxidative rearrangement necessary for pentalenolactone formation .

The antibiotic exhibits its effects primarily by irreversibly inhibiting the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is crucial for cellular metabolism . This inhibition leads to metabolic disruption in susceptible organisms.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against a broad spectrum of microorganisms:

- Gram-positive and Gram-negative Bacteria : It has been shown to be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

- Fungi and Protozoa : The compound also exhibits antifungal properties and has been tested against protozoan pathogens .

Table 1: Antimicrobial Efficacy of this compound

| Microorganism Type | Activity |

|---|---|

| Gram-positive Bacteria | Effective |

| Gram-negative Bacteria | Effective |

| Fungi | Moderate to Effective |

| Protozoa | Effective |

Antiviral Properties

Research indicates that this compound can inhibit the replication of DNA viruses, specifically herpes simplex virus types 1 and 2 (HSV-1 and HSV-2) . This property highlights its potential as an antiviral agent, particularly in treating viral infections where conventional therapies may fail.

Vascular Smooth Muscle Cell Proliferation Inhibition

In addition to its antimicrobial and antiviral properties, this compound has been found to inhibit vascular smooth muscle cell proliferation. This characteristic suggests potential applications in treating cardiovascular diseases where excessive smooth muscle cell growth is a concern .

Case Study 1: Antimicrobial Screening

A study conducted on Streptomyces sp. NRRL S-4 identified several pentalenolactone analogs with moderate antimicrobial activities against both Gram-positive and Gram-negative bacteria. The research confirmed the functional biosynthetic pathway for pentalenolactone in this strain, underscoring its potential as a source for natural antibiotics .

Case Study 2: Antiviral Activity

In vitro studies demonstrated that this compound effectively inhibited HSV-1 replication in cultured cells. The mechanism was attributed to the compound's ability to interfere with viral DNA synthesis, providing insights into its potential therapeutic use against herpesvirus infections .

Preparation Methods

Enzymatic Mechanism

Crystallographic studies of CYP161C2 (PntM) from Streptomyces arenae revealed a unique active site featuring residues F232, M77, and M81, which distinguish it from other P450 enzymes. The reaction proceeds via a transient neopentyl cation intermediate, formed through outer-shell electron transfer from a C1 radical to the heme-iron center. Steric hindrance at the C-1si position prevents oxygen rebound, favoring carbocation rearrangement into the final lactone structure.

Key catalytic features :

Fermentation-Based Production

This compound is natively produced through microbial fermentation. The 1984 isolation from Streptomyces omiyaensis established foundational protocols:

Strain and Culture Conditions

Purification Workflow

Yields from this process typically range from 10–20 mg/L, reflecting the metabolic complexity of sesquiterpenoid biosynthesis.

Structural Elucidation and Quality Control

Post-isolation structural confirmation employed advanced spectroscopic techniques:

Analytical Techniques

Stability Considerations

This compound undergoes acid-catalyzed degradation to AA-571 analogues, necessitating neutral pH storage.

Challenges in Biosynthetic Preparation

Metabolic Bottlenecks

Engineering Strategies

Recent advances leverage structural insights from PntM:

Comparative Analysis of Preparation Methods

| Method | Yield (mg/L) | Timeframe | Technical Complexity |

|---|---|---|---|

| Native Fermentation | 10–20 | 7 days | Moderate |

| Engineered Strains* | 50–100 | 5 days | High |

Q & A

Q. What are the key enzymatic steps in the biosynthesis of pentalenolactone P?

this compound (10) is a trace metabolite in the pentalenolactone family. Its biosynthesis involves cytochrome P450 enzymes (e.g., PenM/CYP161C3 and PntM/CYP161C2) catalyzing an oxidative rearrangement of pentalenolactone F (4) to pentalenolactone (1). Minor byproducts like this compound arise via competing deprotonation of carbocationic intermediates during this step . Researchers can validate these steps using heterologous expression of gene clusters (e.g., penM, pntM) in Streptomyces mutants, complemented with GC-MS analysis to detect intermediates .

Q. How can this compound be detected and quantified in microbial extracts?

Gas chromatography-mass spectrometry (GC-MS) is the primary method for detecting this compound. Methylated extracts of Streptomyces cultures are analyzed, with comparisons to synthetic standards for quantification. For trace components like this compound, high-resolution MS and isotopic labeling improve sensitivity .

Q. What genomic strategies identify biosynthetic gene clusters responsible for this compound production?

Genome mining in Streptomyces species focuses on conserved terpene synthase and cytochrome P450 genes. For example, the ptl cluster in S. avermitilis includes ptlH (dioxygenase) and ptlF (dehydrogenase). Knockout mutants (e.g., ΔpenMZD22) combined with metabolite profiling confirm gene function .

Advanced Research Questions

Q. How can contradictions between proposed biosynthetic pathways and experimental data be resolved?

Discrepancies often arise from undetected intermediates or competing pathways. For example, pentalenolactone H (7) was excluded as an intermediate due to stereochemical incompatibility with isotopic labeling data . Researchers should combine in vitro enzymatic assays (e.g., purified PenM/PntM with NADPH and O₂) with in vivo gene knockout studies to reconcile findings .

Q. What experimental approaches validate the stereochemical outcomes of the oxidative rearrangement catalyzed by P450 enzymes?

Isotopic labeling (e.g., deuterium at H-1si of pentalenolactone F) and NMR analysis track stereospecific hydrogen loss during the rearrangement. X-ray crystallography of enzyme-substrate complexes (e.g., PtlH) provides structural insights into active-site interactions .

Q. How do minor metabolites like this compound inform the mechanistic understanding of biosynthetic pathways?

Trace byproducts suggest alternative reaction pathways. For instance, this compound formation implies a corner-protonated cyclopropane intermediate during the oxidative rearrangement. Computational modeling (e.g., DFT calculations) and kinetic isotope effects (KIEs) can test this hypothesis .

Q. What methodologies ensure reproducibility in studying this compound biosynthesis?

Detailed experimental protocols must include:

- Standardized culture conditions (e.g., Streptomyces strains, media).

- Consistent overexpression of electron transport proteins (e.g., fdxD, fprD) to enhance metabolite yield .

- Transparent reporting of MS parameters and raw data in supplementary materials, per guidelines like Beilstein Journal of Organic Chemistry .

Data Analysis and Interpretation

Q. How should researchers address low yields of this compound in in vitro assays?

Optimize enzyme-to-substrate ratios and co-factor availability (e.g., NADPH, ferredoxin). Use LC-MS/MS with multiple reaction monitoring (MRM) to enhance detection limits. Compare results with in vivo complementation studies to confirm biological relevance .

Q. What statistical methods are appropriate for analyzing enzymatic kinetics in this compound-related studies?

Steady-state kinetic parameters (e.g., kcat, Km) for PenM/PntM should be calculated using nonlinear regression of Michaelis-Menten plots. Error analysis must account for enzyme instability, as seen in kcat = 10.5 ± 1.7 min⁻¹ for PenM .

Experimental Design

Q. Q. How to design a study investigating the ecological role of this compound in Streptomyces?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.